molecular formula C18H20N2O3S B2549639 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 2034595-91-8

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2549639
CAS No.: 2034595-91-8
M. Wt: 344.43
InChI Key: ZAKMSNGWERIFBI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1-methylindole moiety substituted at the 5-position, linked via a hydroxyethyl chain to a 3-methylbenzenesulfonamide group. This structure combines the aromatic indole system with a sulfonamide pharmacophore, a design often employed in medicinal chemistry for targeting enzymes like cyclooxygenases or carbonic anhydrases. The hydroxyethyl spacer may enhance solubility and hydrogen-bonding capacity, while the 3-methylphenyl group contributes moderate lipophilicity and steric bulk .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-4-3-5-16(10-13)24(22,23)19-12-18(21)15-6-7-17-14(11-15)8-9-20(17)2/h3-11,18-19,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKMSNGWERIFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, and the benzenesulfonamide group can be added via sulfonation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has demonstrated that compounds related to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide exhibit notable anticancer activities. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action often involves the inhibition of specific pathways associated with tumor growth and survival, such as the modulation of histone deacetylases (HDACs) which play a crucial role in cancer progression .

Case Study: Efficacy Against Cisplatin-resistant Tumors
A study highlighted the effectiveness of certain derivatives in treating cisplatin-resistant tumors, showcasing their potential as alternative therapeutic agents in oncology. The compound's ability to induce autophagy and apoptosis was particularly noted, suggesting its multifaceted role in cancer treatment .

Antimicrobial Activity

Broad-spectrum Antimicrobial Effects
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species, with minimum inhibitory concentrations (MICs) reported in the range of 1–32 µg/mL for clinical strains .

Biofilm Inhibition
Another critical application is the ability of this compound to inhibit biofilm formation by pathogenic bacteria. This property is crucial for developing coatings for medical devices where biofilm formation can lead to persistent infections. The derivatives demonstrated over 90% inhibition of biofilm formation at specific concentrations, indicating their potential utility in clinical settings .

Antioxidant Activity

Recent studies have also explored the antioxidant properties of this compound. The compound has shown promising results in reducing oxidative stress markers in vitro, suggesting its potential role in preventing oxidative damage associated with various diseases .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, influencing their activity. The hydroxyethyl and sulfonamide groups can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Indole Derivatives

The following table summarizes key structural and synthetic differences between the target compound and related sulfonamide-indole derivatives:

Compound Name / ID Sulfonamide Substituent Indole Substitution Linker Type Key Substituents Yield (%) Purity
Target Compound 3-methylbenzenesulfonamide 1-methyl, 5-position Hydroxyethyl - N/A N/A
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide Methylsulfonamide 2-position Propanamide 4-Chlorobenzoyl, 5-methoxy, 3-methyl N/A N/A
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide 2,5-bis(trifluoromethyl)phenyl 3-position Acetamide 4-Chlorobenzoyl, 5-methoxy 37 Purified*
N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide 4-methylbenzenesulfonamide 3-position Ethyl 3-Acetylphenyl N/A N/A
1-(3-(2-(Dimethylamino)ethyl)-2-((5-(N-methylsulfamoyl)methyl)-1H-indol-3-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide Methylsulfamoyl 3-position Dimethylaminoethyl Multiple methyl and sulfonamide groups N/A >95%

*Purified via automated mass-directed HPLC .

Key Comparison Points

Sulfonamide Substituent
  • Target Compound : The 3-methylbenzenesulfonamide group balances moderate lipophilicity and steric effects, favoring membrane permeability while avoiding excessive bulk .
  • Compound : The 4-methylbenzenesulfonamide (tosyl) group is a common pharmacophore with well-characterized binding to hydrophobic enzyme pockets .
Indole Substitution Position
  • The target’s 1-methylindol-5-yl group distinguishes it from analogs substituted at the 2- or 3-positions (e.g., –4). The 5-position substitution may alter π-stacking interactions in biological targets compared to 3-substituted indoles .
Linker Functionality
  • The hydroxyethyl linker in the target compound provides a hydrogen-bonding site absent in ’s propanamide or ’s ethyl linkers. This could improve solubility but may reduce blood-brain barrier penetration compared to non-polar linkers .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C19H19N3O5S
  • IUPAC Name: this compound

This structure suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating its efficacy.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli64128
Bacillus cereus1632

The compound demonstrated the highest activity against Bacillus cereus, suggesting it could be developed as a treatment for infections caused by this bacterium .

Anticancer Activity

In vitro studies have assessed the anticancer effects of this compound on several cancer cell lines, including HeLa and MCF-7. The results are summarized in the table below:

Cell Line IC50 (µg/mL) Effect
HeLa10Significant growth inhibition
MCF-715Moderate growth inhibition
SKOV-312Significant growth inhibition

These findings indicate that the compound has promising anticancer properties, particularly against cervical and breast cancer cells .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays. The compound exhibited notable radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Assay Type IC50 (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging20

These results highlight the potential of this compound as an antioxidant agent, which could be beneficial in therapeutic contexts .

Case Studies and Research Findings

A study conducted on the pharmacological effects of similar indole derivatives revealed that modifications in their structure significantly influenced their biological activities. The introduction of hydroxyl and sulfonamide groups was found to enhance both antimicrobial and anticancer activities. This suggests that further structural optimization of this compound could lead to even more potent derivatives .

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